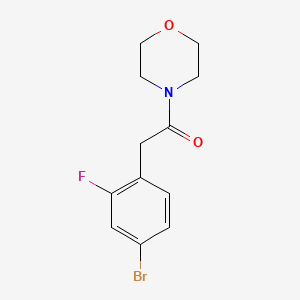

2-(4-Bromo-2-fluorophenyl)-1-morpholin-4-yl-ethanone

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, fluorination, and morpholine substitution. Researchers typically start with commercially available precursors and employ various synthetic methodologies to achieve the desired product. Detailed synthetic routes can be found in relevant literature .

Aplicaciones Científicas De Investigación

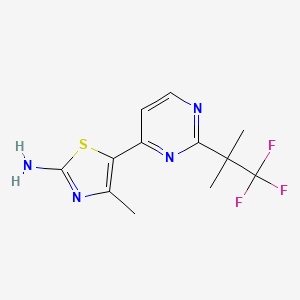

Synthesis of NK(1) Receptor Antagonist Aprepitant

An efficient synthesis of the NK(1) receptor antagonist Aprepitant involves a direct condensation process followed by a Lewis acid-mediated coupling. This synthesis demonstrates the application of 2-(4-Bromo-2-fluorophenyl)-1-morpholin-4-yl-ethanone in creating a clinically significant compound through novel crystallization-induced asymmetric transformation and stereoselective processes. The synthesis showcases interesting rearrangements, underlining the compound's role in pharmaceutical development (Brands et al., 2003).

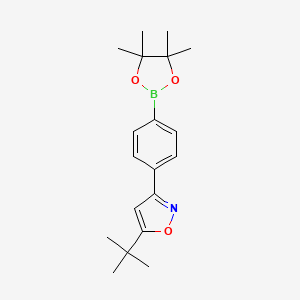

Anticoagulant Rivaroxaban Intermediate

The synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant Rivaroxaban, demonstrates another application. Through reactions starting from bromobenzene, this process elucidates the compound's significance in creating therapeutically relevant molecules, offering two synthetic routes with varied yields. This highlights the compound's utility in medicinal chemistry and drug synthesis (Luo Lingyan et al., 2011).

Microwave-Assisted Synthesis via Mannich Reaction

A microwave-assisted synthetic route developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, provides an environmentally benign methodology. This application underscores the compound's role in efficient and novel synthetic pathways, demonstrating its versatility in organic chemistry (Ghadah Aljohani et al., 2019).

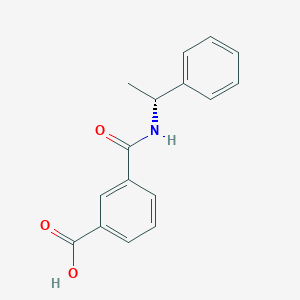

DNA-PK Inhibitors for Cancer Treatment

1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone, structurally and functionally distinct from previously studied DNA-PK inhibitors, represents a new class targeting the DNA repair pathway for cancer therapy. Its application in enhancing the cytotoxicity of agents inducing DNA double-strand breaks without toxic effects in the absence of such treatments offers a novel approach in oncology (Kashishian et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO2/c13-10-2-1-9(11(14)8-10)7-12(16)15-3-5-17-6-4-15/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYDVWBLPHXLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

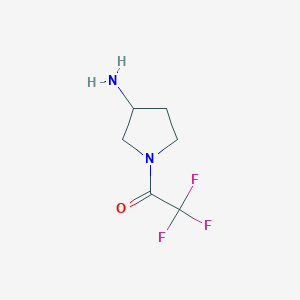

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)

amine](/img/structure/B1467838.png)

![4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1467846.png)

![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)

![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate](/img/structure/B1467856.png)